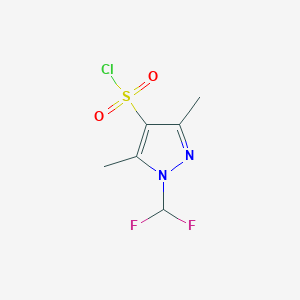
1-(2-Ethoxy-5-fluorophenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2-Ethoxy-5-fluorophenyl)ethan-1-amine is a structurally modified amine that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, properties, and potential applications. For instance, the synthesis of similar fluorinated ethylamines and their derivatives is reported, which can provide insights into the possible synthetic routes for the compound . These compounds are of interest due to their binding affinities for dopamine receptors and their potential use as chiral derivatizing agents .
Synthesis Analysis
The synthesis of related fluorinated ethylamines typically involves starting materials such as fluoro-substituted toluenes or phenols, which undergo processes like etherification, acylation, and reductive amination . For example, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives starts from 4-fluoro-3-hydroxytoluene . Similarly, 1-(2-ethoxy-5-methylphenyl)-alkylamines are synthesized from 4-cresol through a series of reactions including etherification and reductive amination . These methods could potentially be adapted for the synthesis of 1-(2-Ethoxy-5-fluorophenyl)ethan-1-amine.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR, IR, and GC-MS . For instance, the crystal structure of 1,2-bis(2-aminophenoxy)ethane shows intermolecular interactions between amine groups and neighboring oxygen atoms, as well as weak hydrogen-bonding interactions . These structural analyses are crucial for understanding the behavior and reactivity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of fluorinated ethylamines includes their binding to dopamine receptors, where modifications to the amine group can significantly alter their affinity and selectivity . Additionally, the anodic methoxylation of N-(fluoroethyl)amines has been studied, showing unique regioselectivity and the formation of useful precursors for further chemical synthesis . The reaction kinetics of related compounds with bases in dipolar aprotic solvents have also been reported, providing insight into their reactivity and potential reaction mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the introduction of different substituents such as fluorine, chlorine, or trifluoromethyl groups can affect the phase transition temperatures and thermodynamic parameters of polyethers derived from these compounds . The specific rotation and NMR properties of chiral fluorinated ethylamines are also of interest, as they can be used for the determination of absolute configuration and as chiral derivatizing agents .
Wissenschaftliche Forschungsanwendungen
Environmental Remediation
Amine-Functionalized Sorbents for PFAS Removal
Amine-containing sorbents, such as those that could be derived from or related to "1-(2-Ethoxy-5-fluorophenyl)ethan-1-amine", show promise in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These compounds leverage electrostatic interactions, hydrophobic interactions, and specific sorbent morphologies to efficiently capture PFAS, offering a novel approach to water treatment technologies (Ateia et al., 2019).
Biomedical Applications
Biomarkers for Tobacco Exposure and Cancer Research
Compounds related to "1-(2-Ethoxy-5-fluorophenyl)ethan-1-amine" have been studied as biomarkers for tobacco exposure and cancer. These include metabolites quantifiable in urine that provide insights into carcinogen dose, metabolism, and the delineation between exposed and non-exposed individuals, crucial for studies on environmental tobacco smoke (ETS) exposure and cancer (Hecht, 2002).
Chemical Synthesis and Analysis
Synthesis and Structural Analysis of Organic Compounds
Research into the synthesis and structural properties of novel organic compounds, including those with functionalities similar to "1-(2-Ethoxy-5-fluorophenyl)ethan-1-amine", provides foundational knowledge for developing new materials with potential applications in pharmaceuticals, agriculture, and industry. This includes exploring reactions of chloral with amines and the resultant products, contributing to the understanding of organic synthesis pathways (Issac & Tierney, 1996).
Analytical Methods
Analysis of Biogenic Amines in Foods
The development of analytical methods for quantifying biogenic amines in foods is crucial for food safety and quality control. Techniques such as HPLC and fluorescence detection, which might apply to compounds like "1-(2-Ethoxy-5-fluorophenyl)ethan-1-amine", are vital for assessing the presence and concentration of these compounds, which can have significant health implications (Önal, 2007).
Environmental Science
Environmental Fate of Alkylphenols and Ethoxylates
Research into the environmental fate of alkylphenol ethoxylates and their degradation products, similar in structure or function to "1-(2-Ethoxy-5-fluorophenyl)ethan-1-amine", is crucial for understanding their impact on ecosystems and human health. These compounds, often used as surfactants, can degrade into more persistent chemicals that exhibit endocrine-disrupting effects, highlighting the importance of monitoring and managing their environmental presence (Ying et al., 2002).
Eigenschaften
IUPAC Name |
1-(2-ethoxy-5-fluorophenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-7H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEZQEZURZKQPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407487 |
Source


|
| Record name | 1-(2-Ethoxy-5-fluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxy-5-fluorophenyl)ethan-1-amine | |
CAS RN |
634150-56-4 |
Source


|
| Record name | 1-(2-Ethoxy-5-fluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B1309658.png)







![3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1309684.png)
